

A Comprehensive Technical Guide to Mosapride N-Oxide

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Compound of Interest

Compound Name: Mosapride N-Oxide

Cat. No.: B565510

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride N-Oxide is the principal active metabolite of mosapride, a selective 5-hydroxytryptamine 4 (5-HT₄) receptor agonist.^[1] As a gastroprokinetic agent, mosapride is utilized in the management of various gastrointestinal disorders. Understanding the pharmacological and chemical properties of its N-oxide metabolite is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides an in-depth overview of **Mosapride N-Oxide**, including its chemical identity, proposed synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

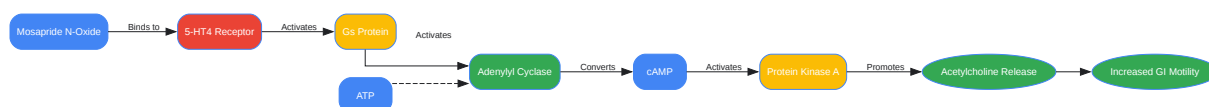
Property	Value	Reference
IUPAC Name	2-((4-amino-5-chloro-2-ethoxybenzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide	[2][3]
CAS Number	1161443-73-7	[2][4]
Molecular Formula	C ₂₁ H ₂₅ ClFN ₃ O ₄	
Molecular Weight	437.89 g/mol	

Pharmacological Profile

Mosapride N-Oxide functions as a selective agonist at the 5-HT₄ receptor, which is a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that plays a pivotal role in regulating gastrointestinal motility.

Signaling Pathway

The binding of **Mosapride N-Oxide** to the 5-HT₄ receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in the enhancement of acetylcholine release from enteric neurons. Increased acetylcholine levels stimulate smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.



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Figure 1: Mosapride N-Oxide Signaling Pathway.

Quantitative Data

The following table summarizes the cumulative excretion of mosapride and its metabolites, including **Mosapride N-Oxide** (referred to as M2 in the study), in male rats over 48 hours following a single oral administration.

Analyte	Urine (%)	Feces (%)	Bile (%)	Total (%)
Mosapride	-	-	-	28.1
M1 (des-p-fluorobenzyl)	-	-	-	36.9
M2 (Mosapride N-Oxide)	-	-	-	11.6
Total Recovery	37.6	22.4	11.8	71.8

Data adapted
from Li et al.,
Xenobiotica,
2020.

Experimental Protocols

Proposed Synthesis of Mosapride N-Oxide

While a specific detailed protocol for the synthesis of **Mosapride N-Oxide** is not readily available in the public domain, a common method for the N-oxidation of tertiary amines involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The proposed synthesis would involve the direct oxidation of mosapride.

Reaction: Mosapride + Oxidizing Agent (e.g., m-CPBA) → **Mosapride N-Oxide**

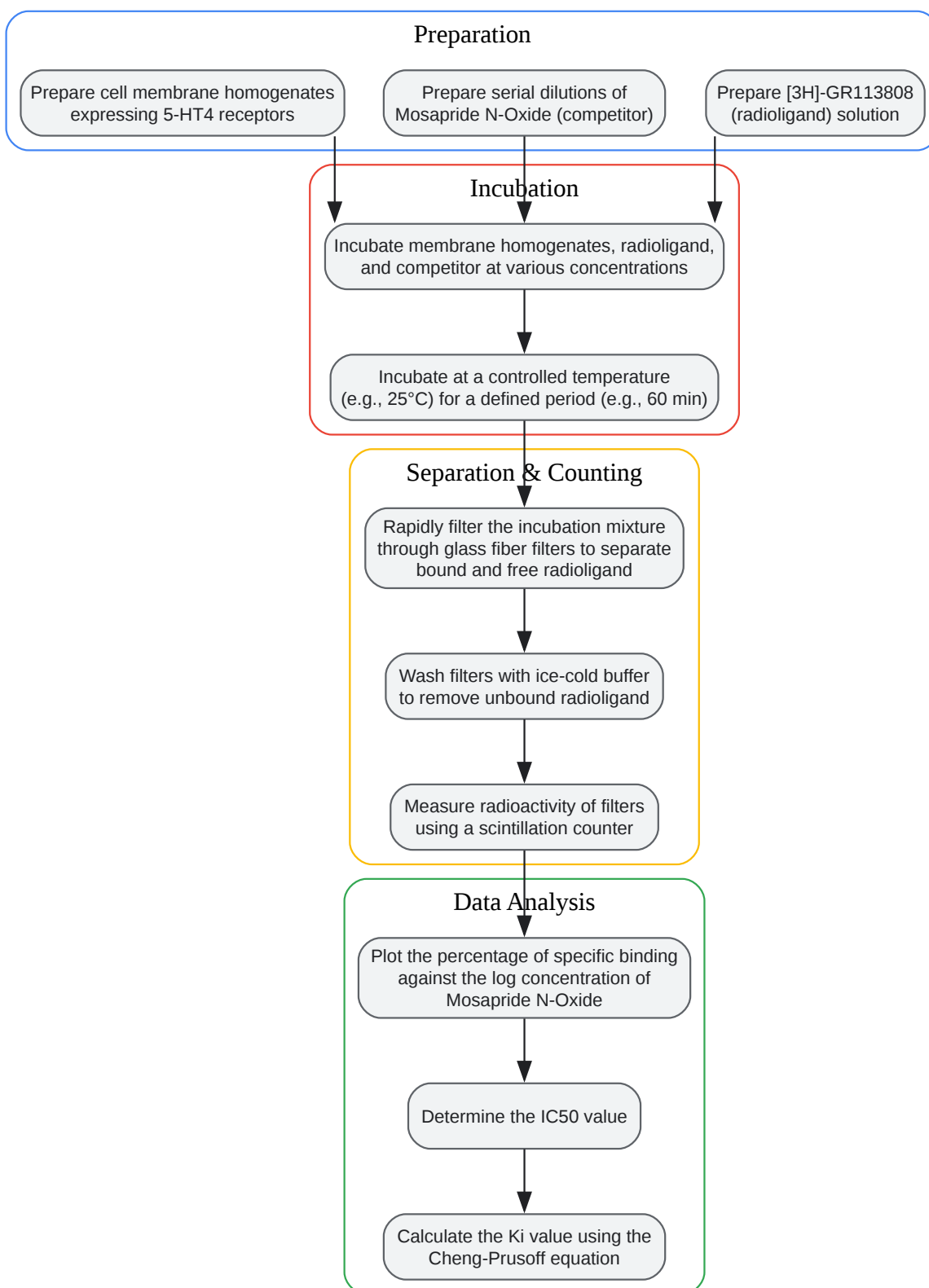
Procedure Outline:

- Dissolve mosapride in a suitable organic solvent (e.g., dichloromethane).
- Cool the solution in an ice bath.
- Add the oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to obtain pure **Mosapride N-Oxide**.

5-HT₄ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **Mosapride N-Oxide** for the 5-HT₄ receptor. [3H]-GR113808, a known high-affinity 5-HT₄ receptor antagonist, is commonly used as the radioligand.

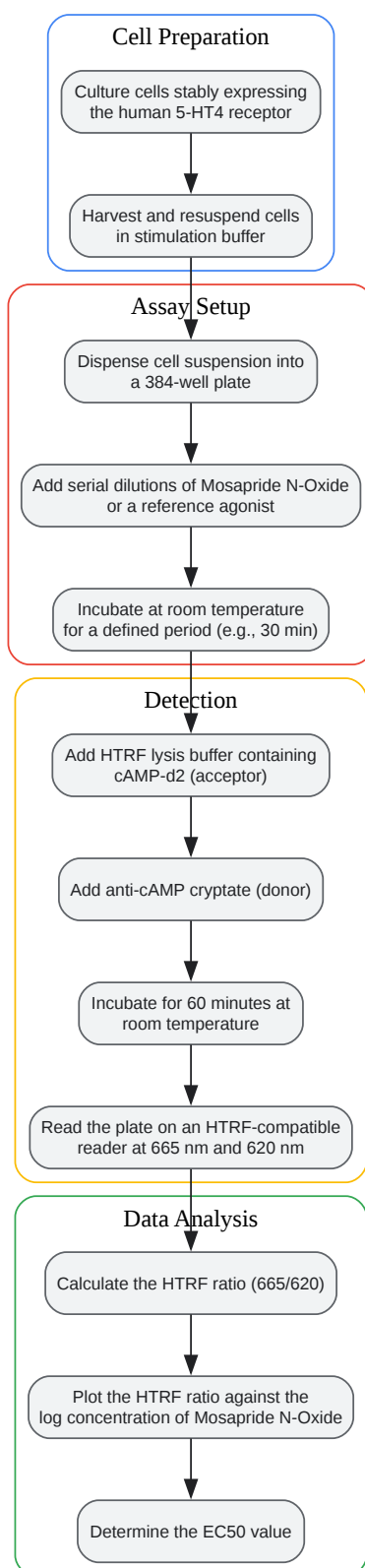


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Figure 2: Experimental workflow for a 5-HT4 receptor binding assay.

cAMP Functional Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the functional agonistic activity of **Mosapride N-Oxide** at the 5-HT₄ receptor by quantifying intracellular cAMP levels.

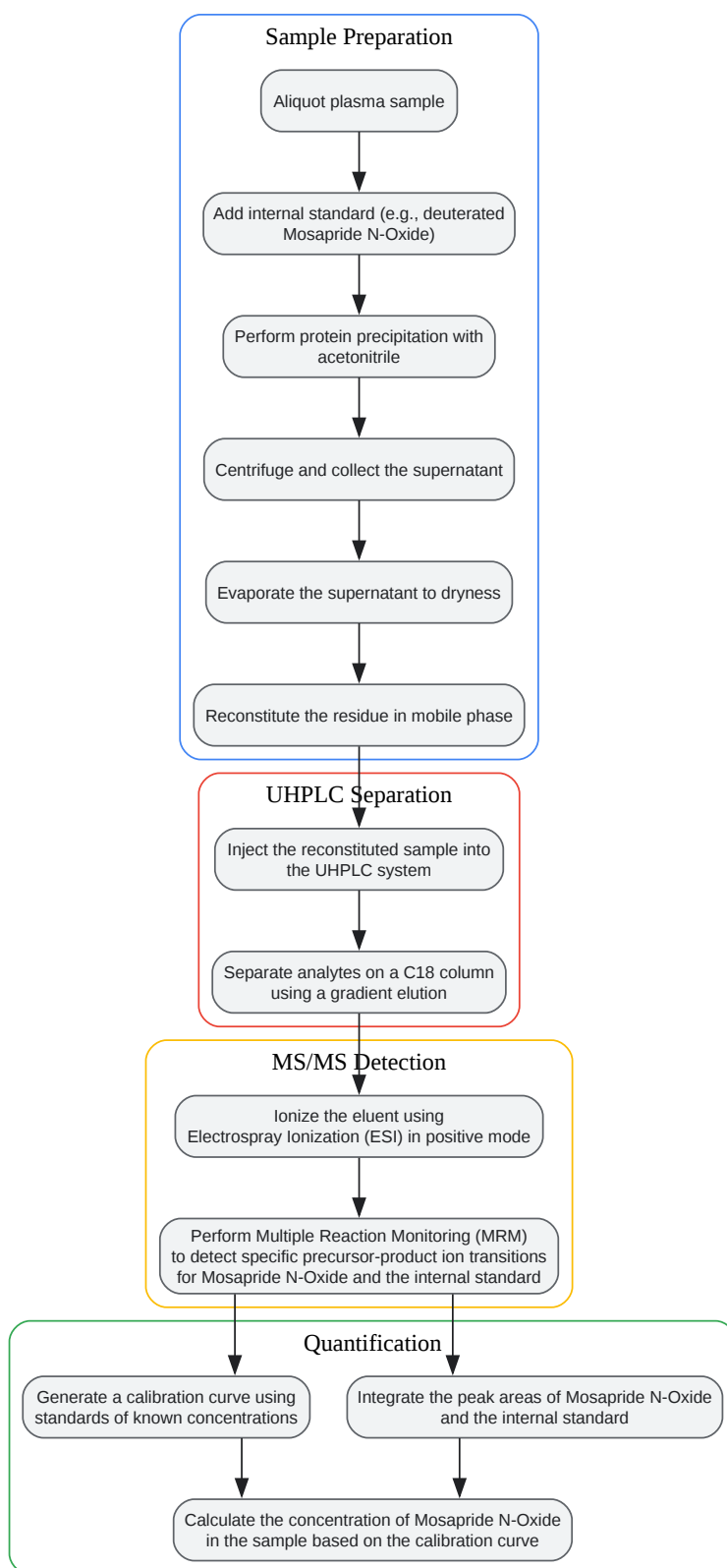


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Figure 3: Experimental workflow for a cAMP functional assay.

Quantification of Mosapride N-Oxide in Biological Samples

This protocol outlines the use of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the sensitive and selective quantification of **Mosapride N-Oxide** in biological matrices such as plasma.



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Figure 4: Experimental workflow for UHPLC-MS/MS quantification.

Conclusion

Mosapride N-Oxide is a key active metabolite of mosapride, contributing to its overall prokinetic effect through selective agonism at the 5-HT₄ receptor. This guide has provided essential information on its chemical properties, mechanism of action, and detailed experimental workflows for its synthesis, characterization, and quantification. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology.

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References

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